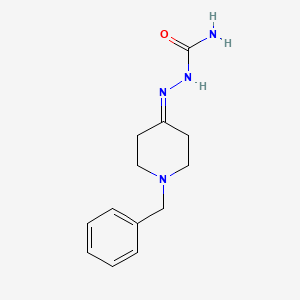![molecular formula C18H10ClNO2 B5627012 1-acetyl-2-chloro-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B5627012.png)
1-acetyl-2-chloro-7H-naphtho[1,2,3-de]quinolin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-2-chloro-7H-naphtho[1,2,3-de]quinolin-7-one belongs to the quinolinone family, a class of compounds known for their diverse biological activities and significant pharmaceutical applications.
Synthesis Analysis
- Sawada et al. (2012) described a convenient synthesis method for 7H-Naphtho[1,8-gh]quinolin-7-one, which is structurally similar to our compound of interest, using glycerol condensation of 3-aminophenalenone (Sawada, Ishii, Aoyama, Ueda, Aoki, & Takekawa, 2012).
- Kumaresan et al. (2019) reported a green synthesis approach for naphtho[2,3-f]quinolin-13-one derivatives, highlighting environmentally friendly methods for synthesizing quinolinone derivatives (Kumaresan, Karthika, Selvakumar, & Sami, 2019).
Molecular Structure Analysis
- Zhu et al. (2020) discussed the molecular structure of related compounds, indicating the presence of complex molecular arrangements in these types of quinolinone derivatives (Zhu, Guo, Feng, Yamamoto, & Bao, 2020).
Chemical Reactions and Properties
- Abonía et al. (2010) explored the reactivity of quinolinone derivatives, emphasizing their versatility in various chemical reactions (Abonía, Castillo, Cuervo, Insuasty, Quiroga, Ortíz, Nogueras, & Cobo, 2010).
Physical Properties Analysis
- Giles et al. (1988) investigated the physical properties of naphthoquinone derivatives, which can provide insights into the properties of our compound (Giles, Green, Niven, & Yorke, 1988).
Chemical Properties Analysis
- Fu et al. (2015) evaluated the chemical properties of 1,8-naphthyridine derivatives, offering a perspective on the chemical behavior of similar compounds (Fu, Feng, Wang, Xun, Hu, Zhang, Zhao, Huang, & Shi, 2015).
properties
IUPAC Name |
16-acetyl-15-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNO2/c1-9(21)14-16-10-5-2-3-6-11(10)17(22)12-7-4-8-13(15(12)16)20-18(14)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAZOXXQTRZNNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644536 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5626935.png)
![6-fluoro-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5626941.png)
![2-(2-methoxyethyl)-8-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5626944.png)
![(1S*,5R*)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-6-[(5-methyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5626950.png)
![8-[2-(methylthio)benzoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5626959.png)
![N-[(1R)-1-(3-methoxyphenyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5626972.png)
![3-(2-furyl)-8,9-dimethoxy-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5626980.png)
![1-[3-fluoro-2-(trifluoromethyl)benzyl]piperidin-2-one](/img/structure/B5626983.png)
![3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylic acid](/img/structure/B5626987.png)


![3-[(3R*,4S*)-1-(4-chloro-2-methylbenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5627016.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5627020.png)
